3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide, with the CAS number 2097862-20-7, is a sulfonamide derivative that has garnered attention in scientific research due to its potential applications in medicinal chemistry. The molecular formula of this compound is CHClNOS, and it has a molecular weight of approximately 336.8 g/mol. This compound is classified under sulfonamides, which are known for their broad spectrum of biological activities, including antibacterial and antidiabetic effects.
The synthesis of 3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, time, and concentrations) can vary based on laboratory protocols and desired yields.
The molecular structure of 3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | CHClNOS |
Molecular Weight | 336.8 g/mol |
InChI Key | YXGHZAAZSMJWDA-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3 |
3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide exhibits reactivity typical of sulfonamides. Notable reactions include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.
The mechanism of action for compounds like 3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide often involves inhibition of specific enzymes or receptors within biological pathways. While detailed studies specific to this compound may be limited, sulfonamides generally function by:
The physical and chemical properties of 3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide include:
Relevant data regarding melting point, boiling point, and density are not readily available in current literature but are essential for practical applications and formulations.
This compound has several scientific uses:
CAS No.: 1492-61-1
CAS No.:
CAS No.:
CAS No.: 898434-63-4
CAS No.: 54123-15-8